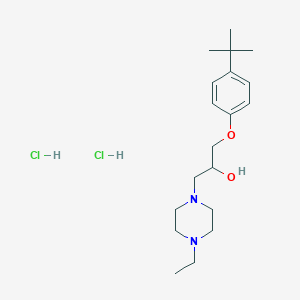![molecular formula C19H18N2O2S B5142201 N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound belongs to a class of molecules known as tubulin inhibitors, which have been shown to disrupt the normal functioning of cancer cells by preventing the proper assembly of microtubules.
Wirkmechanismus
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide works by inhibiting the assembly of microtubules, which are essential for cell division and proliferation. By disrupting the normal functioning of microtubules, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide induces cell cycle arrest and apoptosis in cancer cells. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to have other biochemical and physiological effects. For example, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide in lab experiments is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and identifying potential targets for future drug development. However, one limitation of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide, which could help to personalize treatment and improve patient outcomes. Finally, there is ongoing research on the combination of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide with other anti-cancer agents, which may lead to improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide involves several steps, including the condensation of 3-hydroxybenzaldehyde with 4-methyl-2-aminobenzothiazole to form a Schiff base intermediate. This intermediate is then reacted with 2-bromo-3-(methylthio)propionyl chloride to form the final product. The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been optimized over the years, with various modifications to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies using animal models have also shown promising results, with N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide demonstrating significant tumor growth inhibition and increased survival rates.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-10-18(21-17-9-4-3-8-16(12)17)24-13(2)19(23)20-14-6-5-7-15(22)11-14/h3-11,13,22H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDETBFUCKOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)


![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)




![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)